2-Propylisonicotinonitrile

Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that have garnered significant attention across various scientific fields. sciencepublishinggroup.comnih.gov These six-membered heteroaromatic rings are integral components of numerous natural products, including vitamins and alkaloids. researchgate.net Their unique properties, such as weak basicity, water solubility, chemical stability, and the ability to form hydrogen bonds, make them highly valuable in medicinal chemistry. jchemrev.com

The versatility of pyridine derivatives is evident in their wide range of biological activities, which include antifungal, antibacterial, antiviral, anticancer, antioxidant, and anti-inflammatory properties. sciencepublishinggroup.comresearchgate.net This broad spectrum of activity has led to the development of numerous pharmaceutical drugs containing the pyridine scaffold. jchemrev.com In organic chemistry, pyridines are crucial building blocks and are extensively used in the synthesis of complex molecules and functional materials. nih.gov Their ability to undergo various chemical transformations allows for the creation of a diverse array of functionalized derivatives with tailored properties. nih.gov

Overview of Isonicotinonitrile (4-Cyanopyridine) as a Versatile Chemical Scaffold

Isonicotinonitrile, also known as 4-cyanopyridine, is a key pyridine derivative characterized by a cyanide group at the 4-position of the pyridine ring. researchgate.netchempanda.com This compound serves as a versatile building block in the synthesis of a wide range of more complex molecules. ontosight.ai Its bifunctional nature, with both a pyridine nitrogen and a nitrile group, allows it to act as a mono- or bidentate ligand in coordination chemistry, forming linear bridges between metal atoms. researchgate.net This property is particularly useful in the construction of novel metal-organic frameworks. researchgate.net

In medicinal chemistry, isonicotinonitrile is a precursor to several biologically active molecules. ontosight.ai Furthermore, it has applications as a spectroscopic probe in studying enzymes like cytochrome P450, where it can be used to determine substrate binding constants and predict heme reduction potentials. nih.gov The reactivity of the nitrile group and the pyridine ring allows for various chemical modifications, making isonicotinonitrile a valuable scaffold for developing new compounds with potential therapeutic applications. d-nb.info

Positioning 2-Propylisonicotinonitrile within the Landscape of Substituted Pyridinonitriles

This compound is a derivative of isonicotinonitrile, featuring a propyl group at the 2-position of the pyridine ring. ontosight.ai This substitution significantly influences the compound's physical and chemical properties, distinguishing it from other pyridinonitrile analogs.

Structural Context and Derivatization Potential

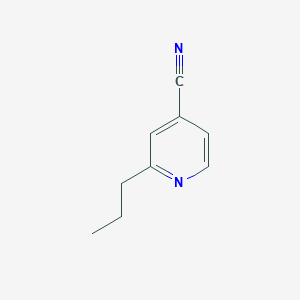

The chemical structure of this compound consists of a pyridine ring with a propyl group at the C2 position and a nitrile group at the C4 position. ontosight.ai This arrangement offers multiple sites for chemical modification. The nitrile group can undergo reactions such as hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions. The pyridine ring itself can be subject to further substitution reactions. The presence of the propyl group adds lipophilicity to the molecule, which can be advantageous in certain biological applications.

The derivatization potential of this compound is a key area of interest for chemists. By modifying the propyl group or introducing other substituents onto the pyridine ring, a library of new compounds can be generated. These derivatives can then be screened for various biological activities, highlighting the compound's role as a versatile intermediate in drug discovery and materials science.

Emerging Research Interest in this compound and Analogues

There is a growing research interest in this compound and its analogues due to their potential applications in medicinal chemistry and materials science. This compound has been identified as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai For instance, it is a precursor in the production of prothionamide, an antitubercular drug.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-3-9-6-8(7-10)4-5-11-9/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKWSKWKQONOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187419 | |

| Record name | 2-Propylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33744-19-3 | |

| Record name | 2-Propyl-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33744-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylisonicotinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033744193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Transformations of 2 Propylisonicotinonitrile

Reactivity of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and thus susceptible to reactions with nucleophiles and reducing agents. libretexts.org

The electrophilic carbon of the cyano group in 2-propylisonicotinonitrile is a prime target for nucleophilic attack. wikipedia.org This reactivity is fundamental to converting the nitrile into other valuable functional groups. A significant reaction is hydrolysis, which can be catalyzed by either acid or base. libretexts.org In this two-step process, the nitrile is first converted to 2-propylisonicotinamide, which can then be further hydrolyzed to 2-propyl-4-pyridinecarboxylic acid. libretexts.orgchemistrysteps.com

Organometallic reagents, such as Grignard reagents, can also add to the nitrile group. This reaction initially forms an imine, which can then be hydrolyzed to produce a ketone. wikipedia.org These nucleophilic additions significantly expand the synthetic utility of the this compound core.

| Nucleophile/Reagent | Intermediate Product | Final Product (after hydrolysis/workup) | Reference |

|---|---|---|---|

| H₂O (Acid or Base) | 2-Propylisonicotinamide | 2-Propyl-4-pyridinecarboxylic acid | libretexts.orgchemistrysteps.com |

| Grignard Reagent (R-MgX) | Imine | Ketone | wikipedia.org |

| Alcohol (in Pinner reaction) | Imidate | Ester | wikipedia.org |

The nitrile group can be fully or partially reduced to yield primary amines or aldehydes, respectively. wikipedia.org The choice of reducing agent is critical in determining the final product. Powerful hydride donors, such as lithium aluminum hydride (LiAlH₄), will completely reduce the nitrile to a primary amine, yielding (2-propylpyridin-4-yl)methanamine. libretexts.orglibretexts.org This transformation proceeds through the nucleophilic addition of two hydride ions. libretexts.org

Conversely, for the synthesis of the corresponding aldehyde, 2-propylisonicotinaldehyde, a milder reducing agent that can deliver only one hydride equivalent is necessary. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. chemistrysteps.comwikipedia.org The reaction stops at the imine stage, which is then hydrolyzed during aqueous workup to furnish the aldehyde. wikipedia.orglibretexts.org

| Reducing Agent | Product | Product Class | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (2-Propylpyridin-4-yl)methanamine | Primary Amine | libretexts.orgorganic-chemistry.org |

| Diisobutylaluminium Hydride (DIBAL-H) | 2-Propylisonicotinaldehyde | Aldehyde | chemistrysteps.comwikipedia.org |

| Catalytic Hydrogenation (e.g., Raney Nickel, H₂) | (2-Propylpyridin-4-yl)methanamine | Primary Amine | wikipedia.org |

Transformations Involving the Pyridine (B92270) Ring System

The electron-deficient nature of the pyridine ring, along with the influence of its substituents, dictates the strategy for its functionalization.

Direct C-H functionalization of the pyridine ring in this compound is a powerful method for introducing new substituents. The inherent electron-deficient character of the pyridine ring makes it susceptible to attack by nucleophiles but challenging for electrophilic substitution. The positions for functionalization are heavily influenced by the existing propyl and nitrile groups. researchgate.net

Strategies such as directed ortho-metalation can be employed, where a directing group guides a strong base to deprotonate a specific C-H bond, creating a nucleophilic center for subsequent reaction with an electrophile. znaturforsch.com For the pyridine scaffold, lithiation followed by reaction with an electrophile is a common approach. znaturforsch.com The regioselectivity of such reactions on the this compound ring would depend on factors like the specific reagents and reaction conditions used, with positions 3 and 5 being potential sites for functionalization. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki–Miyaura reaction, are indispensable tools for forming carbon-carbon bonds. youtube.com To utilize this chemistry, this compound would first need to be converted into a suitable substrate, typically a halo-derivative (e.g., 3-bromo-2-propylisonicotinonitrile). This pre-functionalized pyridine can then be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst and a base. organic-chemistry.orgclaremont.edu

This methodology allows for the introduction of aryl, heteroaryl, or vinyl groups onto the pyridine ring with high efficiency. organic-chemistry.orgnih.gov The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the pyridyl halide, followed by transmetalation with the organoboron species, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com

| Pyridyl Substrate (Hypothetical) | Coupling Partner (Boronic Acid) | Potential Product | Reference |

|---|---|---|---|

| 3-Bromo-2-propylisonicotinonitrile | Phenylboronic acid | 3-Phenyl-2-propylisonicotinonitrile | organic-chemistry.org |

| 5-Bromo-2-propylisonicotinonitrile | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-2-propylisonicotinonitrile | claremont.edu |

| 3-Iodo-2-propylisonicotinonitrile | Vinylboronic acid | 3-Vinyl-2-propylisonicotinonitrile | nih.gov |

Cyclization and Ring-Forming Reactions Utilizing this compound Scaffolds

The this compound framework can serve as a starting point for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions typically require modification of the propyl side chain or the nitrile group to introduce functionalities that can participate in intramolecular ring closure.

For instance, if the propyl group were to be functionalized to contain an amine or a hydroxyl group at a suitable position, it could undergo an intramolecular reaction. A classic example of a cyclization involving a nitrile is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form cyclic ketones. wikipedia.org More advanced strategies could involve transition-metal-catalyzed or radical-mediated cyclizations to construct complex polycyclic structures. wikipedia.orgnih.gov For example, a modified side chain could be designed to undergo a Prins cyclization to form a new tetrahydropyran (B127337) ring fused or linked to the pyridine core. beilstein-journals.org The specific nature of the cyclization would be dictated by the newly introduced functional groups on the this compound scaffold.

Investigating Reaction Mechanisms via Spectroscopic and Computational Approaches

The elucidation of reaction mechanisms involving this compound is a complex endeavor that benefits significantly from a synergistic combination of spectroscopic analysis and computational modeling. This dual approach allows researchers to observe transient species and reaction intermediates empirically while using theoretical calculations to map potential energy surfaces, validate proposed pathways, and interpret experimental data.

Spectroscopic techniques provide direct observational evidence of molecular transformations. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC), is fundamental for the structural confirmation of starting materials, intermediates, and final products. mdpi.com It is particularly crucial for distinguishing between isomers, as the chemical environment of protons and carbons provides definitive structural information. mdpi.com Fourier-transform infrared (FT-IR) spectroscopy is employed to identify and monitor key functional groups, especially the nitrile (C≡N) group, throughout a reaction. mdpi.com

For reactions involving changes in electronic states or the formation of transient complexes, other spectroscopic methods are essential. UV-visible (UV-Vis) spectroscopy can detect the formation of temporary species such as electron donor-acceptor (EDA) complexes, which can be the driving force for certain substitution reactions. nih.govnih.gov In mechanisms involving radical species, Electron Paramagnetic Resonance (EPR) spectroscopy is invaluable for detecting and characterizing these highly reactive intermediates. nih.govnankai.edu.cn Furthermore, high-resolution mass spectrometry (HRMS) is used to identify and confirm the exact mass of intermediates and products, providing crucial pieces of the mechanistic puzzle. nih.gov

Table 1: Application of Spectroscopic Techniques in Mechanism Elucidation

| Spectroscopic Technique | Application in Studying Reaction Mechanisms | References |

|---|---|---|

| NMR Spectroscopy | Structural elucidation of products and intermediates; distinction between isomers. | mdpi.com |

| FT-IR Spectroscopy | Confirmation and monitoring of functional groups (e.g., C≡N) during reactions. | mdpi.com |

| UV-Vis Spectroscopy | Detection of transient species like electron donor-acceptor (EDA) complexes. | nih.govnih.govacs.org |

| Mass Spectrometry (HRMS) | Identification and mass confirmation of reaction intermediates and products. | nih.gov |

| EPR Spectroscopy | Detection and characterization of paramagnetic radical intermediates. | nih.govnankai.edu.cn |

Complementing these experimental techniques, computational chemistry offers powerful predictive and interpretive capabilities. schrodinger.comucsd.edu Density Functional Theory (DFT) is a prominent method used to model reaction pathways and support experimental findings. nankai.edu.cnnih.gov DFT calculations can map potential energy surfaces, determine the energies of transition states and intermediates, and thus help to establish the viability of a proposed mechanism. nih.gov For instance, in a photoredox reaction involving isonicotinonitrile, DFT calculations were used to support a stepwise radical-relay mechanism by calculating the free energy changes for processes like single electron transfer (SET), 1,5-hydrogen atom transfer (1,5-HAT), and radical-radical coupling. nih.gov

Computational methods are also used to predict spectral data that can be compared against experimental results for validation. They can elucidate intramolecular charge-transfer characteristics by generating electrostatic potential maps and depicting frontier molecular orbitals. researchgate.net Such "concerted computational and experimental studies" have proven effective in understanding complex reaction dynamics, such as the role of a solvent in controlling regioselectivity. acs.org

Table 2: Role of Computational Methods in Mechanistic Investigations

| Computational Method | Application in Studying Reaction Mechanisms | References |

|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways; calculating energies of intermediates and transition states. | nankai.edu.cnnih.gov |

| TD-DFT | Investigating electronic transitions and intramolecular charge-transfer characteristics. | researchgate.net |

| Frontier Orbital Depiction | Visualizing molecular orbitals (HOMO/LUMO) to understand reactivity. | researchgate.net |

| Electrostatic Potential Maps | Analyzing charge distribution to predict sites of nucleophilic or electrophilic attack. | researchgate.net |

Advanced Spectroscopic Characterization of 2 Propylisonicotinonitrile and Derivatives

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. For 2-Propylisonicotinonitrile, mass spectrometry provides crucial information for its identification and characterization.

The electron ionization (EI) mass spectrum of this compound is anticipated to exhibit a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The molecular formula of this compound is C₉H₁₀N₂, giving it a molecular weight of approximately 146.19 g/mol achemblock.com. Therefore, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 146.

Upon ionization, the molecular ion of this compound can undergo various fragmentation processes, leading to the formation of characteristic fragment ions. The fragmentation pattern is influenced by the stability of the pyridine (B92270) ring and the nature of the propyl substituent. The primary fragmentation pathways expected for this compound are alpha-cleavage and benzylic-type cleavage due to the stability of the resulting carbocations.

A significant fragmentation pathway involves the cleavage of the C-C bond between the first and second carbon atoms of the propyl group (beta-cleavage relative to the pyridine ring). This results in the loss of an ethyl radical (•CH₂CH₃) to form a stable cation at m/z 117. Another prominent fragmentation is the loss of a methyl radical (•CH₃) from the propyl chain, leading to a fragment ion at m/z 131. Further fragmentation can occur, leading to smaller, characteristic ions. The general principles of fragmentation in mass spectrometry suggest that the most stable ions will produce the most abundant peaks in the spectrum chemguide.co.uklibretexts.orgwikipedia.org.

An illustrative fragmentation pattern for this compound is presented in the table below. Please note that these are predicted values based on common fragmentation patterns of related alkyl-substituted aromatic compounds.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 146 | [C₉H₁₀N₂]⁺ (Molecular Ion) | - |

| 131 | [C₈H₇N₂]⁺ | •CH₃ |

| 117 | [C₇H₅N₂]⁺ | •C₂H₅ |

| 104 | [C₆H₄N₂]⁺ | •C₃H₆ |

| 77 | [C₅H₃N]⁺ | •C₄H₇N |

X-ray Crystallography and Powder Diffraction for Solid-State Structural Analysis

Determination of Crystal Structures and Unit Cell Parameters

The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit in the crystal lattice. For pyridine, the lattice parameters are a = 1752 pm, b = 897 pm, and c = 1135 pm, with α = β = γ = 90° atamanchemicals.comwikipedia.org. The introduction of a propyl and a nitrile group would be expected to significantly alter these parameters, generally leading to a larger unit cell volume to accommodate the bulkier molecule.

A hypothetical set of unit cell parameters for this compound, based on the addition of the substituents to the pyridine ring, is presented below for illustrative purposes.

| Parameter | Hypothetical Value for this compound | Reference Value for Pyridine atamanchemicals.comwikipedia.org |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ | Pna2₁ |

| a (pm) | ~1800 - 2000 | 1752 |

| b (pm) | ~950 - 1100 | 897 |

| c (pm) | ~1200 - 1400 | 1135 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Z (formula units/cell) | 16 | 16 |

X-ray powder diffraction (XRPD) would provide a characteristic "fingerprint" of the crystalline phase of this compound, with diffraction peaks at specific 2θ angles. This pattern is unique to the crystal structure and can be used for phase identification and purity analysis iza-online.orgnist.govrsc.orgresearchgate.net.

Analysis of Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent interactions, often referred to as supramolecular interactions ias.ac.innih.gov. For this compound, several types of intermolecular interactions are expected to play a crucial role in dictating its solid-state architecture.

The nitrogen atom of the pyridine ring and the nitrile group are potential hydrogen bond acceptors. Therefore, weak C-H···N hydrogen bonds involving the propyl group or aromatic protons and the nitrogen atoms of neighboring molecules are likely to be significant in the crystal packing. These interactions, although weaker than conventional O-H···N or N-H···N hydrogen bonds, are known to be important in directing the assembly of similar organic molecules researchgate.net.

Furthermore, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules are expected to be a prominent feature of the crystal structure. The geometry of these stacking interactions, including the offset and distance between the rings, is influenced by the presence and nature of substituents nih.govscienceopen.com. The propyl group may influence the stacking arrangement due to steric effects.

The interplay of these C-H···N hydrogen bonds and π-π stacking interactions would lead to the formation of a stable, three-dimensional supramolecular network.

Conformational Studies in Crystalline Phases

The propyl group attached to the pyridine ring in this compound introduces conformational flexibility. In the crystalline phase, the molecule will adopt a specific, low-energy conformation. The conformation of the propyl group, specifically the torsion angles around the C-C bonds, will be determined by a combination of intramolecular steric effects and intermolecular packing forces within the crystal lattice.

It is likely that the propyl chain will adopt a staggered conformation to minimize steric hindrance. The orientation of the propyl group relative to the plane of the pyridine ring is another important conformational parameter. In the solid state, molecules often adopt a conformation that allows for optimal crystal packing and maximizes favorable intermolecular interactions researchgate.netmdpi.com. Computational modeling, in conjunction with crystallographic data, can provide valuable insights into the preferred conformation in the solid state nih.gov. Different crystalline forms, or polymorphs, of this compound could potentially exist, each characterized by a different molecular conformation and crystal packing arrangement.

Computational Chemistry and Theoretical Investigations of Isonicotinonitrile Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a central tool in computational chemistry for studying the electronic structure of molecules. DFT methods are favored for their balance of computational cost and accuracy in describing electronic systems. These calculations are fundamental to determining the most stable three-dimensional arrangement of atoms and understanding the electronic landscape of 2-Propylisonicotinonitrile.

The accuracy of DFT calculations is highly dependent on the choice of the "level of theory," which comprises the exchange-correlation functional and the basis set. For pyridine (B92270) derivatives, the B3LYP hybrid functional is commonly employed as it provides reliable results for a wide range of organic molecules ias.ac.inscirp.orgscirp.orgscielo.brnih.goveurjchem.com. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional scirp.org.

The selection of a basis set is equally critical. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. For molecules containing heteroatoms and diffuse electron density, such as the nitrogen in the pyridine ring and the nitrile group, Pople-style basis sets like 6-311++G(d,p) are frequently used scirp.orgscirp.org. The components of this basis set notation signify:

6-311G : A triple-zeta valence basis set, meaning three functions are used to describe each valence orbital, providing flexibility.

++ : Indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are important for accurately describing anions and systems with lone pairs.

(d,p) : Represents the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which account for the non-spherical nature of electron density in molecules.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is well-suited for capturing the subtle electronic effects within this compound.

A primary application of DFT is the optimization of the molecular geometry to find the equilibrium structure, which corresponds to the minimum energy conformation on the potential energy surface mdpi.comresearchgate.netnih.gov. During a geometry optimization calculation, the forces on each atom are calculated, and the atomic positions are iteratively adjusted until these forces become negligible, indicating that an energy minimum has been reached researchgate.net. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable, or ground, state. Vibrational frequency calculations are subsequently performed at the optimized geometry to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and to obtain theoretical vibrational spectra nih.gov.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.395 | C6-N1-C2 | 117.5 |

| C3-C4 | 1.390 | N1-C2-C3 | 123.0 |

| C4-C5 | 1.392 | C2-C3-C4 | 118.5 |

| C5-C6 | 1.393 | C3-C4-C5 | 119.0 |

| C2-N1 | 1.340 | C4-C5-C6 | 118.5 |

| C4-C7 (Nitrile) | 1.450 | C5-C6-N1 | 123.5 |

| C7≡N8 (Nitrile) | 1.155 | C3-C4-C7 | 120.5 |

| C2-C9 (Propyl) | 1.510 | C4-C7-N8 | 179.0 |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding the chemical reactivity of a molecule. These methods provide insights into the charge distribution and the regions of a molecule that are most likely to participate in chemical reactions.

The Molecular Electrostatic Potential (MEP) is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group, due to the presence of lone pairs of electrons. These sites would be the most probable locations for electrophilic attack. The hydrogen atoms of the propyl group and the pyridine ring would exhibit positive potential, making them susceptible to nucleophilic interactions.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic spectra by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO would likely have significant contributions from the nitrile group and the pyridine ring, facilitating π → π* electronic transitions. These transitions are responsible for the molecule's absorption of ultraviolet-visible light.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.33 |

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 1.25 |

| Global Hardness (η) | 2.67 |

| Chemical Potential (μ) | -3.92 |

| Global Electrophilicity (ω) | 2.87 |

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses provide a deeper understanding of the bonding within a molecule, going beyond the simple Lewis structure representation.

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds scirp.orgumt.edu.pkescholarship.orgacs.org. This method allows for the quantification of interactions between filled (donor) and empty (acceptor) orbitals, which are interpreted as hyperconjugative or delocalization effects that contribute to the stability of the molecule umt.edu.pk. For this compound, NBO analysis would reveal the nature of the C-C, C-H, C-N, and C≡N bonds, including their hybridization and polarization. The stabilization energies associated with electron delocalization from the lone pair of the pyridine nitrogen into antibonding orbitals of the ring would also be quantified.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. This partitioning allows for the properties of individual atoms within the molecule to be calculated. The analysis focuses on the topological properties of the electron density, particularly at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide information about the nature and strength of the chemical bond. For instance, a high value of ρ and a negative value of ∇²ρ are characteristic of a shared (covalent) interaction, while a low ρ and a positive ∇²ρ indicate a closed-shell (ionic or van der Waals) interaction. In this compound, AIM analysis would be used to characterize the covalent nature of the bonds within the pyridine ring and the propyl and nitrile substituents, as well as to investigate any weaker non-covalent interactions.

Solvation Energy Calculations and Solvent Effects on Molecular Properties

Comprehensive searches for specific research on the solvation energy and solvent effects of this compound did not yield dedicated studies on this particular compound. However, the broader field of computational chemistry provides a framework for how such investigations would be approached. Theoretical calculations, primarily using methods like Density Functional Theory (DFT) and ab initio calculations, are employed to understand the interactions between a solute, in this case, this compound, and various solvents.

The properties of the solvent, such as polarity, proticity, and polarizability, significantly influence the molecular properties of the solute. For a molecule like this compound, which contains a polar nitrile group and a pyridine ring, solvent effects would be particularly pronounced on its electronic structure, vibrational frequencies, and UV-Vis absorption spectra. For instance, in a polar solvent, a bathochromic (red) or hypsochromic (blue) shift in the UV-Vis spectrum might be observed compared to a nonpolar solvent, indicating changes in the energy levels of the molecule's frontier molecular orbitals. While no specific data tables for this compound are available in the reviewed literature, the general principles of solvatochromism in related pyridine derivatives are well-established.

Molecular Docking Studies for Ligand-Target Interactions

Specific molecular docking studies involving this compound as a ligand were not found in the surveyed scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

For a compound like this compound, molecular docking simulations would involve defining a target receptor and then computationally placing the molecule into the binding site of that receptor. The simulation would explore various possible binding modes, calculating the binding affinity for each. This affinity is typically expressed as a docking score, with lower (more negative) scores indicating a more favorable binding interaction. The interactions driving the binding, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, would also be identified.

While no specific docking results for this compound are available, studies on analogous isonicotinonitrile and pyridine derivatives have demonstrated their potential to interact with various biological targets. These studies often report binding energies and identify key amino acid residues involved in the interaction within the target's active site. Without specific studies, it is not possible to provide a data table of binding affinities or interacting residues for this compound.

Quantum Chemical Calculations for Advanced Spectroscopic Parameters

There is a lack of specific published research detailing quantum chemical calculations of advanced spectroscopic parameters for this compound. Such calculations are crucial for interpreting and predicting experimental spectra, providing deep insights into the molecule's structure, dynamics, and electronic properties.

Methods like DFT and ab initio calculations are standard tools for predicting various spectroscopic parameters. For instance, calculations can determine:

Rotational Constants: These are related to the molecule's moments of inertia and are essential for interpreting microwave spectra, which can provide highly accurate molecular geometries.

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies and intensities with experimental data, a detailed assignment of the vibrational modes can be made.

Coriolis Coupling Constants: These describe the interaction between vibrational and rotational motion in a molecule and are important for the fine structure of vibrational spectra.

Nuclear Quadrupole Coupling Constants: For nuclei with a quadrupole moment (like ¹⁴N in the nitrile group and pyridine ring), these constants provide information about the electric field gradient at the nucleus, which is sensitive to the electronic structure and chemical bonding.

Rotation-Vibration Spectra: High-level calculations can simulate the entire rotation-vibration spectrum, aiding in the analysis of complex high-resolution spectroscopic data.

While theoretical and experimental spectroscopic analyses have been conducted on related molecules like cyano-substituted styrylpyridines nih.govresearchgate.net, no such detailed investigation was found for this compound. Therefore, a data table of calculated spectroscopic parameters for this specific compound cannot be provided.

Applications of 2 Propylisonicotinonitrile in Chemical Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

No specific studies were identified that detail the use of 2-Propylisonicotinonitrile as a key building block in the synthesis of complex molecules.

Precursor for Active Pharmaceutical Ingredients (APIs)

There is no publicly available research demonstrating the direct use of this compound as a precursor for the synthesis of specific Active Pharmaceutical Ingredients.

Intermediate in the Synthesis of Functionalized Heterocycles

While the structure of this compound suggests its potential as an intermediate for creating more complex functionalized heterocycles, no specific examples or methodologies have been published in the scientific literature.

Strategies for Derivatization to Introduce New Functionalities

General strategies for the derivatization of pyridine (B92270) and nitrile compounds are well-established in organic chemistry. However, no literature specifically describes the application of these strategies to this compound.

Synthesis of Analogues with Modified Alkyl Chains or Pyridine Substitution

No published research details the synthesis of analogues of this compound with modified alkyl chains or substitutions on the pyridine ring.

Incorporation into Multicyclic or Bicyclic Systems

There are no specific documented methods or examples of incorporating this compound into multicyclic or bicyclic systems in the available scientific literature.

Development of Chemical Probes for Biological Research

The potential for this compound to serve as a scaffold for chemical probes exists in theory, but no instances of its use for this purpose have been reported in peer-reviewed research.

Medicinal Chemistry and Biological Activity of Isonicotinonitrile Scaffolds

Exploration of 2-Propylisonicotinonitrile and its Derivatives as Lead Compounds

In drug discovery, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The isonicotinonitrile framework, and the broader class of isonicotinic acid derivatives, serve as a foundational structure for generating lead compounds. The strategic modification of this core is a key approach in the development of new drugs.

For instance, by splicing the nicotinic acid molecule with other heterocyclic structures like thiophene, researchers have designed and synthesized novel N-(thiophen-2-yl) nicotinamide derivatives. Bioassays of these compounds revealed significant lead compounds for further structural optimization in the development of fungicides. This highlights how the core nicotinamide structure, an analog of the isonicotinonitrile scaffold, can be systematically modified to identify potent lead compounds for specific therapeutic or agricultural applications. While specific research identifying this compound as a lead compound is not widely documented in available literature, the principles of lead discovery strongly support the exploration of such simple alkyl derivatives of the isonicotinonitrile scaffold.

Potential as Modulators of Biological Targets and Pathways

Derivatives of the isonicotinonitrile and related isonicotinamide (B137802) scaffolds have demonstrated the ability to modulate a wide array of biological targets and pathways, underscoring their therapeutic potential. The specific substitutions on the pyridine (B92270) ring direct the compound's activity towards different targets.

Serotonergic System: Certain arylpiperazine derivatives of isonicotinamide have been shown to produce antidepressant-like effects by interacting with the serotonergic system, specifically with serotonin 5-HT1A receptors. nih.gov This modulation of a key neurotransmitter pathway is crucial for treating depressive disorders. nih.govresearchgate.net

Tubulin Polymerization: In the realm of oncology, nitrile-containing compounds have been investigated as anticancer agents. For example, derivatives of 2-phenylacrylonitrile have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov By disrupting the formation of microtubules, which are essential for cell division, these compounds can arrest the cell cycle and inhibit the proliferation of cancer cells. nih.govnih.gov

Enzyme Inhibition: The pyridine core is central to many bioactive compounds that can inhibit key enzymes. For example, pyridine alkaloids have been found to possess acetylcholinesterase (AChE) inhibitory activity, a target relevant to Alzheimer's disease. nih.gov

Investigating Antimicrobial Properties

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds, including derivatives of the isonicotinonitrile scaffold, are a promising area of research.

Studies on N-(thiophen-2-yl) nicotinamide derivatives have shown their potential as potent fungicidal agents. In greenhouse bioassays, certain compounds from this series exhibited excellent activity against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. The most effective of these derivatives demonstrated significantly higher potency than existing commercial fungicides, marking them as promising candidates for further development. mdpi.com

The following table summarizes the fungicidal activity of selected nicotinamide derivatives against cucumber downy mildew.

| Compound ID | EC50 (mg/L) | Commercial Fungicide | EC50 (mg/L) |

| 4a | 4.69 | Diflumetorim | 21.44 |

| 4f | 1.96 | Flumorph | 7.55 |

Furthermore, principles of medicinal chemistry such as isosteric replacement have been shown to enhance antimicrobial activity. For example, replacing a 2-aminothiazole group with a 2-aminooxazole in certain molecular scaffolds led to a significant improvement in antimycobacterial activity. mdpi.com This strategy could be applied to isonicotinonitrile derivatives to generate novel compounds with potent antibacterial or antifungal properties.

Research into Neuroprotective Effects and Central Nervous System (CNS) Activity

Compounds active in the central nervous system are crucial for treating a range of neurological and psychiatric disorders. The pyridine ring is a common feature in many CNS-active molecules. Pyridine alkaloids, for instance, have been isolated from various natural sources and show activity in the CNS. nih.gov Their mechanisms can include the inhibition of acetylcholinesterase or the modulation of nitric oxide (NO) production, which can lead to neuronal inflammation if levels are too high. nih.gov

The neuroprotective effects of various natural compounds are often linked to their ability to counteract cellular damage through several mechanisms:

Antioxidant and Anti-inflammatory Action: Many neurodegenerative diseases involve oxidative stress and inflammation. Bioactive compounds can exert neuroprotective effects by scavenging free radicals, reducing the expression of inflammatory markers, and inhibiting microglial activation. nih.gov

Inhibition of Apoptosis: Preventing programmed cell death (apoptosis) is a key neuroprotective strategy. Some compounds achieve this by modulating the expression of proteins involved in the apoptotic cascade, such as those in the Bcl-2 family. nih.gov

Calcium Homeostasis: Dysregulation of intracellular calcium is a common pathway in neuronal death caused by excitotoxicity. mdpi.com Compounds that can block calcium channels or otherwise stabilize intracellular calcium levels may offer protection against ischemic brain damage and other neurodegenerative conditions. nih.govmdpi.com

While direct studies on the neuroprotective effects of this compound are limited, the evaluation of related CNS-active chiral amide analogues, such as propylisopropyl acetamide, demonstrates the methodologies used to assess the potential of such compounds. nih.gov These evaluations often involve stereoselective analysis of their anticonvulsant activity and pharmacokinetics. nih.gov

Studies on Potential Antidepressant and Anticancer Activities

The isonicotinonitrile scaffold and its derivatives have been explored for both antidepressant and anticancer applications, demonstrating the broad therapeutic potential of this chemical class.

Antidepressant Activity: Research into new arylpiperazine derivatives containing an isonicotinamide nucleus has identified compounds with significant antidepressant-like activity. nih.govresearchgate.net In preclinical mouse models, such as the forced swim test (FST) and tail suspension test (TST), these compounds were shown to reduce immobility time, an indicator of antidepressant efficacy. nih.gov The mechanism of this activity appears to be mediated by the serotonergic system, particularly through interaction with 5-HT1A receptors. nih.govresearchgate.net This is a common target for many clinically used antidepressant drugs. frontiersin.org

Anticancer Activity: The nitrile functional group is present in several classes of compounds investigated for anticancer properties. Derivatives of 2-phenylacrylonitrile, for example, have shown potent and selective antiproliferative activity against various cancer cell lines. nih.govnih.gov One particularly potent derivative, designated 1g2a, exhibited strong inhibitory activity against human colon carcinoma (HCT116) and hepatocellular carcinoma (BEL-7402) cells, with IC50 values in the nanomolar range. nih.govnih.gov

The table below shows the in vitro antiproliferative activity of compound 1g2a.

| Cell Line | IC50 (nM) |

| HCT116 (Colon) | 5.9 |

| BEL-7402 (Liver) | 7.8 |

The primary mechanism for these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, arrests the cell cycle in the G2/M phase, and ultimately leads to apoptosis. nih.govnih.gov The design of such compounds often involves combining different pharmacophores to maximize selective antitumor activity while minimizing systemic side effects. mdpi.com

Analysis of Pharmacokinetic and Toxicity Profiles in Early-Stage Drug Discovery

The successful development of a new drug depends not only on its biological activity but also on its pharmacokinetic and toxicity profile. Early-stage assessment of ADME (absorption, distribution, metabolism, and excretion) and toxicity is critical to identify promising lead compounds and avoid late-stage failures. nih.gov

In modern drug discovery, in silico computational tools are frequently used to predict the ADME/T properties of compounds before they are synthesized. These predictions can estimate:

Absorption: Parameters like Caco-2 permeability (for intestinal absorption) and skin permeability. mdpi.com

Distribution: The ability to cross the blood-brain barrier (BBB) and the volume of distribution. mdpi.com

Metabolism: Interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. mdpi.com

Toxicity: Potential for cardiotoxicity (e.g., hERG inhibition), hepatotoxicity (liver injury), and mutagenicity (AMES toxicity). mdpi.com

Experimental studies are then used to validate these predictions. For example, the pharmacokinetic parameters of CNS-active compounds are often evaluated in animal models to determine key properties like clearance rate and half-life. nih.gov Such studies can reveal important stereoselective differences in how the body processes chiral drugs. nih.gov Toxicity is a primary reason for the attrition of drug candidates, with cardiovascular and hepatic toxicity being the most common problems. nih.gov Therefore, a thorough evaluation of a compound's safety profile is essential throughout the drug discovery process.

Elucidating Mechanism of Action through Interaction Studies

Understanding a compound's mechanism of action (MOA) is fundamental to its development as a therapeutic agent. MOA studies reveal the specific biological targets and pathways through which a compound exerts its effect.

For derivatives of the isonicotinonitrile scaffold, several mechanisms have been elucidated:

Antidepressant MOA: For isonicotinamide derivatives with antidepressant-like properties, interaction studies have confirmed their engagement with the serotonergic system. The use of selective antagonists like WAY 100635 (a 5-HT1A antagonist) was able to prevent the antidepressant effects of these compounds in preclinical tests, providing strong evidence that their mechanism involves the 5-HT1A receptor. nih.gov

Anticancer MOA: The anticancer activity of certain nitrile-containing compounds has been linked directly to the inhibition of tubulin polymerization. nih.govnih.gov Molecular docking studies can further predict how these molecules bind to tubulin, disrupting its function and leading to cell cycle arrest. nih.govnih.gov

Neuroprotective MOA: The neuroprotective effects of bioactive compounds are often multifaceted. Mechanisms can include the inhibition of Ca2+ overload, resistance to lipid peroxidation, and improvement of cerebral energy metabolism. nih.gov For compounds that act as agonists on receptors like protease-activated receptors (PARs), the mechanism may involve promoting cytoprotective signaling pathways. mdpi.com

Elucidating the MOA is an iterative process that combines computational modeling, in vitro biochemical and cell-based assays, and in vivo studies to build a comprehensive picture of how a potential drug functions at the molecular level.

The Significance of Stereochemistry in the Biological Activity of this compound Derivatives

In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule, known as stereochemistry, can profoundly influence its biological activity. For chiral derivatives of isonicotinonitrile scaffolds, such as hypothetical chiral derivatives of this compound, the orientation of substituents in three-dimensional space is a critical determinant of their interaction with biological targets. This principle underscores the importance of stereoselectivity in drug design and development, where different stereoisomers of a compound can exhibit markedly different pharmacological and toxicological profiles.

The differential biological activity between stereoisomers arises from the chiral nature of most biological macromolecules, including enzymes and receptors. These protein targets possess specific, three-dimensional binding sites that selectively interact with molecules of a complementary shape. Consequently, one enantiomer of a chiral drug may fit perfectly into the binding site, eliciting a desired therapeutic effect, while the other enantiomer may bind less effectively or not at all. In some instances, the "inactive" enantiomer may even interact with a different target, leading to off-target effects or toxicity.

For instance, in many classes of bioactive compounds, a specific stereoisomer is responsible for the desired pharmacological effect. This stereoselectivity is often dramatic, with one isomer being orders of magnitude more potent than its mirror image. Therefore, the synthesis and characterization of individual stereoisomers of any biologically active this compound derivative would be a crucial step in optimizing its therapeutic potential and minimizing potential adverse effects.

Detailed research findings on the specific stereoisomers of this compound derivatives, including data on their receptor binding affinities, enzyme inhibition constants, or cellular activities, would be necessary to definitively establish the structure-activity relationship related to their stereochemistry. Such studies would involve the asymmetric synthesis or chiral separation of the enantiomers, followed by rigorous biological testing. The hypothetical data in the table below illustrates how such findings might be presented.

Hypothetical Biological Activity of Chiral this compound Derivatives

| Compound | Stereoisomer | Target Binding Affinity (Ki, nM) | In vitro Potency (IC50, µM) |

| Derivative A | (R)-enantiomer | 50 | 0.1 |

| Derivative A | (S)-enantiomer | >1000 | 5.2 |

| Derivative B | (R,R)-diastereomer | 15 | 0.05 |

| Derivative B | (S,S)-diastereomer | 250 | 1.8 |

| Derivative B | (R,S)-diastereomer | 800 | 10.5 |

| Derivative B | (S,R)-diastereomer | 950 | 12.3 |

This hypothetical data demonstrates a clear stereochemical preference for the (R)-enantiomer of Derivative A and the (R,R)-diastereomer of Derivative B, highlighting the critical role that stereochemistry would play in the biological activity of any such chiral derivatives of this compound.

Materials Science Applications of Isonicotinonitrile Based Compounds

Design and Synthesis of Organic Electronic Materials

The electron-withdrawing nature of the nitrile group and the pyridine (B92270) ring makes isonicotinonitrile derivatives excellent candidates for use as acceptor units in organic electronic materials. This property is particularly valuable in the design of materials for organic light-emitting diodes (OLEDs).

Thermally Activated Delayed Fluorescence (TADF) Emitters in Organic Light-Emitting Diodes (OLEDs)

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons for light emission. mdpi.com This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which enables efficient reverse intersystem crossing (RISC) from the T1 to the S1 state. mdpi.com Isonicotinonitrile derivatives have been successfully incorporated as acceptor moieties in TADF emitters to achieve this small ΔEST.

In a donor-acceptor (D-A) molecular architecture, the spatial separation of the highest occupied molecular orbital (HOMO), typically localized on the electron-donating unit, and the lowest unoccupied molecular orbital (LUMO), localized on the electron-accepting unit, is crucial for minimizing the ΔEST. The isonicotinonitrile core acts as a strong electron acceptor, and when combined with suitable donor molecules, it facilitates the necessary charge transfer character in the excited state.

For instance, a blue TADF emitter, DPAc-INN-1, was designed and synthesized using an isonicotinonitrile acceptor and a 9,9-diphenylacridan donor unit. oup.comoup.com OLEDs fabricated with this emitter demonstrated bright blue electroluminescence with a maximum external quantum efficiency (EQE) of 12.8%. oup.comelsevierpure.com Another study developed two TADF emitters, ICzCN and ICzCYP, which incorporate indolocarbazole (ICz) donor units and a nicotinonitrile acceptor unit in a twisted donor-acceptor-donor (D-A-D) structure. mdpi.com These emitters achieved high external quantum efficiencies of 14.8% for ICzCN and 14.9% for ICzCYP, with low turn-on voltages. mdpi.com The symmetric introduction of donor units at the 3,5-position of isonicotinonitrile in ICzCN resulted in a maximum luminance of over 10,000 cd/m². mdpi.comnih.gov

The following table summarizes the performance of some isonicotinonitrile-based TADF emitters in OLEDs:

| Emitter | Donor Unit | Acceptor Unit | Max. EQE (%) | Emission Color |

| DPAc-INN-1 | 9,9-diphenylacridan | Isonicotinonitrile | 12.8 | Blue |

| ICzCN | Indolocarbazole | Isonicotinonitrile | 14.8 | Green |

| ICzCYP | Indolocarbazole | Nicotinonitrile | 14.9 | Sky-blue |

Role as Acceptor Units in Donor-Acceptor Systems

The efficacy of isonicotinonitrile derivatives as acceptor units stems from the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the cyano group. In donor-acceptor (D-A) type molecules, this strong accepting character promotes intramolecular charge transfer (ICT) upon photoexcitation. This ICT is fundamental to the photophysical properties of the material and can be tuned by modifying the donor strength and the linkage between the donor and acceptor units.

The design of D-A systems for organic electronics often involves creating a significant twist in the molecular framework between the donor and acceptor units. mdpi.com This twisted intramolecular charge transfer (TICT) state helps to spatially separate the HOMO and LUMO, a key requirement for efficient TADF emitters. mdpi.com Various donor units, such as phenoxazine (B87303) and acridine, have been paired with isonicotinonitrile-based acceptors to achieve a high torsion angle and, consequently, a small ΔEST. mdpi.com

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atom of the pyridine ring and the nitrile group in isonicotinonitrile provide versatile coordination sites for metal ions. This has led to their extensive use as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs).

Isonicotinonitrile as a Mono- and Bidentate Ligand

Isonicotinonitrile can act as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the pyridine nitrogen atom. purdue.edu This is a common coordination mode, leading to the formation of discrete metal complexes or one-dimensional coordination polymers.

Furthermore, under certain conditions, the nitrile nitrogen can also participate in coordination, allowing isonicotinonitrile to act as a bidentate bridging ligand. This bridging capability is crucial for the formation of higher-dimensional structures like 2D and 3D coordination polymers and MOFs. Isonicotinamide (B137802), a related derivative, has been shown to act as a bidentate linker, coordinating to a Cu(II) center through both the pyridyl nitrogen and the carbonyl oxygen atoms, leading to the formation of a 1D coordination polymer. mdpi.com Chelating bis(isonitrile) ligands have also been synthesized and used to create rigid metal complexes. nih.govresearchgate.netchemrxiv.org

Construction of Polymeric Transition Metal Compounds and Bridged Structures

The ability of isonicotinonitrile and its derivatives to bridge metal centers is fundamental to the construction of polymeric transition metal compounds. These extended structures can exhibit interesting magnetic, optical, and catalytic properties. For example, isonicotinamide has been used to synthesize metal backbone polymers with Cu(II), Co(II), and Ni(II), where the isonicotinamide ligand coordinates to the metal centers. researchgate.net

In the context of MOFs, isonicotinate, the carboxylate form of isonicotinic acid, is a widely used linker. The combination of the pyridine ring and the carboxylate group allows for the formation of robust and porous frameworks with various transition metals. These MOFs have potential applications in gas storage, separation, and catalysis. The synthesis of copper-isonicotinate MOFs has been achieved through environmentally friendly methods, such as mixing and heating solid reactants. researchgate.net

Investigation of Specific Electronic and Optical Characteristics

The electronic and optical properties of isonicotinonitrile-based compounds are intrinsically linked to their molecular structure. The presence of the electron-withdrawing isonicotinonitrile core significantly influences the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission characteristics of the material.

Computational studies, such as those based on density functional theory (DFT), are often employed to understand the electronic structure and predict the photophysical properties of these compounds. nih.goveurekaselect.com These studies help in the rational design of new materials with tailored electronic and optical properties for specific applications. For example, theoretical calculations can predict the HOMO-LUMO energy gap, which is related to the color of the emitted light in OLEDs.

Experimental investigations of the photophysical properties of isonicotinonitrile derivatives often involve absorption and emission spectroscopy. For instance, the study of 2-oxonicotinonitriles revealed that the nature of the substituent in the fourth position of the pyridine ring significantly affects the absorption and fluorescence properties. nih.gov The solvent environment also plays a crucial role in the photophysical behavior of these compounds due to solvent-solute interactions that can alter the energy levels of the ground and excited states. semanticscholar.org

Advanced Derivatization Strategies for Analytical and Process Enhancement

Derivatization for Enhanced Chromatographic Performance

The inherent properties of 2-Propylisonicotinonitrile may not be optimal for certain chromatographic separations or detection methods. Chemical modification can introduce functional groups that improve its behavior in a given analytical system.

While the pyridine (B92270) ring in this compound inherently absorbs UV light, its molar absorptivity might be insufficient for trace-level detection. Derivatization can introduce a chromophore—a molecular feature that strongly absorbs light—to significantly enhance its response to UV-Vis detectors. This is achieved by reacting the target analyte with a derivatizing agent that contains a highly conjugated system.

For this compound, derivatization would likely target the pyridine ring or the propyl group, as the nitrile group is relatively inert under typical derivatization conditions. A common strategy for pyridine-containing compounds involves reactions that add aromatic or other unsaturated systems. For instance, introducing additional electron donor or acceptor groups to a pyridine-based chromophore system can shift absorption characteristics to longer, more selective wavelengths. mdpi.com A hypothetical reaction could involve the functionalization of the propyl chain followed by attachment of a chromophoric tag.

The goal is to create a derivative with a high molar extinction coefficient (ε) at a wavelength where potential interfering compounds from the sample matrix have minimal absorbance.

Table 1: Potential Chromophoric Tags for Derivatization This table presents examples of chromophoric moieties that could theoretically be introduced to enhance UV detection, along with their typical maximum absorption wavelengths.

| Chromophore Moiety | Typical λmax (nm) | Potential Advantage |

| Benzoyl | ~230-250 | Increases molar absorptivity. |

| 4-Nitrobenzyl | ~265 | Provides a strong UV signal at a common wavelength. |

| Dansyl | ~250 (and ~335 for fluorescence) | Offers both strong UV absorbance and fluorescence properties. |

| 2,4-Dinitrophenyl (DNP) | ~360 | Shifts absorption to the visible region, reducing interference. |

Fluorescence detection offers superior sensitivity and selectivity compared to UV detection. Derivatization to introduce a fluorophore (a fluorescent chemical group) is a common strategy for achieving low detection limits. Similar to chromophore introduction, this involves reacting this compound with a reagent that imparts fluorescent properties to the molecule.

Strategies could involve modifying the this compound structure to allow coupling with common fluorescent tags. For example, if a reactive site (like an amino or hydroxyl group) could be introduced onto the propyl chain, it would open up pathways for reaction with a wide range of fluorescent derivatizing agents. Studies on other pyridine-containing structures, such as pyridine-carbazole acrylonitrile (B1666552) derivatives, have demonstrated that the strategic combination of a pyridine ring with other aromatic systems can yield highly fluorescent compounds. nih.gov This suggests that modifications creating a more extended π-conjugated system incorporating the isonicotinonitrile core could induce fluorescence.

Table 2: Potential Fluorophoric Tags for Derivatization This table provides examples of common fluorophores used in derivatization, along with their typical excitation and emission wavelengths.

| Fluorophore | Excitation λmax (nm) | Emission λmax (nm) | Key Characteristics |

| Dansyl Chloride | 330-350 | 510-540 | Widely used for primary and secondary amines. |

| Fluorescamine | ~390 | ~475 | Reacts with primary amines; non-fluorescent until it reacts. |

| NBD Chloride | ~470 | ~530 | Reacts with amines to produce highly fluorescent derivatives. |

| Coumarin-based reagents | Variable | Variable | Offer a range of excitation/emission profiles and high quantum yields. |

Derivatization for Improved Mass Spectrometry Detection

Mass spectrometry (MS) is a highly sensitive and specific detection method. However, the efficiency of ionization, particularly in electrospray ionization (ESI), is highly dependent on the analyte's ability to acquire a charge. Derivatization can be used to introduce moieties that enhance this process.

The nitrogen atom on the pyridine ring of this compound provides a site for protonation, allowing for detection in positive-ion mode ESI-MS. However, its proton affinity may not be high enough for optimal sensitivity, especially in complex matrices. Derivatization with a reagent that introduces a permanently charged group or a group with very high proton affinity can significantly boost the ionization efficiency and, therefore, the MS signal.

A leading strategy for nitrogen-containing heterocycles is quaternization of the ring nitrogen. This creates a permanent positive charge on the molecule, making it exceptionally sensitive in positive-ion ESI-MS. Reagents like alkyl halides (e.g., methyl iodide) could be used for this purpose. Another advanced approach involves using "charge-tagging" reagents that are designed to react with a specific functional group on the analyte and attach a pre-charged moiety, such as a quaternary ammonium (B1175870) or pyridinium (B92312) salt. For instance, reagents based on a 2,4,6-triphenylpyridinium moiety have been successfully used to introduce a fixed charge onto molecules, dramatically increasing their MS detection sensitivity. shimadzu-webapp.eu While this compound already contains a pyridine ring, derivatization of a functionalized side chain with a tag containing a quaternary ammonium group would ensure a permanent charge independent of pH.

Tandem mass spectrometry (MS/MS or MS²) provides structural information and enhances selectivity by monitoring specific fragmentation pathways. researcher.life The fragmentation pattern of a molecule is unique to its structure. Derivatization can be used to direct fragmentation, producing predictable, consistent, and information-rich fragment ions that are ideal for quantification and identification. libretexts.orgncsu.edu

When a derivatized this compound ion is fragmented (e.g., through collision-induced dissociation), the derivative portion can be designed to produce a specific, high-intensity "reporter" ion. This is the basis for techniques like Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to monitor the transition from a specific precursor ion (the derivatized molecule) to a specific product ion (the reporter ion). This provides extremely high selectivity.

For example, derivatization with a pyridinium-based reagent not only enhances ionization but can also yield a characteristic pyridinium fragment ion upon MS/MS analysis. nih.gov Similarly, studies on the fragmentation of other nicotinic acid derivatives show characteristic losses and cleavages related to the pyridine ring structure. researchgate.net By attaching a carefully chosen derivatizing agent, one can ensure that a stable and easily detectable fragment is produced, improving the reliability of MS/MS-based assays.

Optimization of Derivatization Protocols

The success of any derivatization strategy hinges on the optimization of the reaction protocol to ensure the reaction is complete, reproducible, and free of significant side products. Key parameters that require careful optimization include:

Reagent Concentration: A sufficient excess of the derivatizing reagent is typically used to drive the reaction to completion. However, too much excess reagent can interfere with subsequent analysis and may need to be removed.

Reaction Time and Temperature: These parameters must be optimized to achieve a complete reaction in a reasonable timeframe without causing degradation of the analyte or the derivative. youtube.com For example, some reactions may proceed quickly at room temperature, while others may require heating (e.g., 70°C for 20 minutes) to ensure completion. shimadzu-webapp.eu

pH and Catalyst: The pH of the reaction medium is often critical. Many reactions require a specific pH range to proceed efficiently. A catalyst, such as a base (e.g., triethylamine) or an acid, is often necessary to facilitate the reaction. shimadzu-webapp.eu

Solvent: The choice of solvent must ensure that both the analyte and the derivatizing reagent are soluble. Common solvents for derivatization include acetonitrile (B52724) and dimethylformamide (DMF). shimadzu-webapp.eu

Sample Cleanup: After the reaction, it may be necessary to remove excess reagent or byproducts. This can be achieved through techniques like liquid-liquid extraction or solid-phase extraction (SPE).

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these variables and identify the optimal conditions for the derivatization of this compound.

Catalytic Transformations Involving 2 Propylisonicotinonitrile and Its Analogues

2-Propylisonicotinonitrile as a Substrate in Catalytic Reactions

This compound possesses two primary sites for catalytic transformation: the nitrile group and the pyridine (B92270) ring. The electron-withdrawing nature of the nitrile group and the inherent reactivity of the pyridine nucleus make it a versatile substrate for a variety of catalytic reactions.

Catalytic Hydrogenation of the Nitrile Group

The catalytic hydrogenation of the nitrile group in this compound to a primary amine, (2-propylpyridin-4-yl)methanamine, is a significant transformation that opens avenues to a variety of further chemical modifications. This reduction is typically achieved using molecular hydrogen in the presence of a heterogeneous or homogeneous catalyst.

The choice of catalyst and reaction conditions plays a crucial role in the selectivity of the hydrogenation process. While the primary amine is the desired product, side reactions can lead to the formation of secondary and tertiary amines. These byproducts arise from the reaction of the initially formed primary amine with the starting nitrile or intermediate imine.

Commonly employed catalysts for nitrile hydrogenation include precious metals such as palladium and platinum, as well as non-noble metals like nickel and cobalt. The selection of the catalyst support, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and selectivity.

Table 1: Overview of Catalysts for Nitrile Hydrogenation

| Catalyst | Support | Typical Conditions | Selectivity for Primary Amine |

| Palladium | Carbon (Pd/C) | H₂, mild temperature and pressure | Generally good |

| Platinum | Alumina (Pt/Al₂O₃) | H₂, various conditions | Can favor secondary amines |

| Nickel | Raney Ni, Ni/SiO₂ | H₂, higher temperature and pressure | Often requires additives for high selectivity |

| Cobalt | Raney Co, Co/Al₂O₃ | H₂, high temperature and pressure | Good selectivity for primary amines |

Transfer hydrogenation offers an alternative to the use of high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as 2-propanol or 1,4-butanediol (B3395766), is used in the presence of a suitable catalyst. For instance, a nickel-catalyzed transfer hydrogenation of benzonitriles using 2-propanol or 1,4-butanediol as the hydrogen source has been reported to be effective. nih.gov

Transition-Metal-Mediated Conversions

Beyond hydrogenation, the nitrile group of this compound can participate in a range of other transition-metal-mediated transformations. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

One notable example is the transition-metal-catalyzed addition of boronic acids to the nitrile group. nih.gov This process can lead to the formation of ketones, amides, or other valuable compounds through the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. nih.gov Various transition metals can catalyze these transformations, offering a versatile toolkit for synthetic chemists. nih.gov

Furthermore, the nitrile group can act as a precursor for the synthesis of other nitrogen-containing heterocycles. For example, through catalytic [2+2+2] cycloaddition reactions with alkynes, pyridines can be synthesized. While this is typically used to form the pyridine ring itself, analogous cycloaddition strategies could potentially be employed to construct more complex fused heterocyclic systems starting from the nitrile group of this compound.

Potential Role of Isonicotinonitrile Derivatives as Ligands in Catalysis

The pyridine nitrogen atom in this compound and its derivatives possesses a lone pair of electrons, making it a potential coordination site for transition metals. This ability to act as a ligand opens up the possibility of these molecules participating in and influencing catalytic cycles. Polypyridine compounds, such as bipyridine and terpyridine, are well-established ligands in coordination chemistry and have found widespread use in catalysis. mdpi.com

The coordination of an isonicotinonitrile derivative to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing the outcome of a catalytic reaction. For instance, nickel complexes bearing polypyridine ligands have been shown to be effective catalysts for C-C cross-coupling reactions. mdpi.com Similarly, this compound or its derivatives could potentially be employed as ligands in such catalytic systems.